molecular formula C9H16O5S B139696 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate CAS No. 141120-33-4

1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate

Cat. No. B139696
M. Wt: 236.29 g/mol
InChI Key: XSLHQJJTBVYMJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate” is a chemical compound . It is not intended for human or veterinary use and is used for research purposes only.


Molecular Structure Analysis

The molecular formula of “1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate” is C9H16O5S . The InChI code for this compound is 1S/C9H16O5S/c1-15(10,11)14-8-2-4-9(5-3-8)12-6-7-13-9/h8H,2-7H2,1H3 .


Physical And Chemical Properties Analysis

“1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate” is a white to yellow solid . It has a molecular weight of 236.29 g/mol. The compound should be stored at a temperature of 2-8°C .

Safety And Hazards

Exposure to “1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate” can cause skin and eye irritation . If the exposure limits are exceeded or if irritation or other symptoms are experienced, a full-face respirator should be used . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn .

properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-8-yl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O5S/c1-15(10,11)14-8-2-4-9(5-3-8)12-6-7-13-9/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLHQJJTBVYMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCC2(CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566197
Record name 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate

CAS RN

141120-33-4
Record name 1,4-Dioxaspiro[4.5]decan-8-yl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,4-Dioxaspiro[4.5]decan-8-ol (0.40 g, 0.0025 mol) was dissolved in chloroform (10.0 mL) and the resulting mixture was cooled at 0° C. To the mixture was added TEA (0.49 mL, 0.0035 mol) and methanesulfonyl chloride (0.23 mL, 0.0030 mol) and this mixture was stirred at 0° C. for 2 hours. The reaction was extracted with ethyl acetate and the organic extracts were washed with water, and saturated NaCl, then dried (MgSO4) and concentrated in vacuo. The crude product was used in the next reaction without further purification.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
0.49 mL
Type
reactant
Reaction Step Two
Quantity
0.23 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 1,4-dioxaspiro[4.5]decan-8-ol (1.10 g, 6.81 mmol), triethylamine (1.21 mL, 8.67 mmol) in DCM (25.2 mL) was cooled in an ice/water bath and treated with methanesulfonyl chloride (675 μL, 8.67 mmol) added dropwise under an atmosphere of nitrogen. The mixture was stirred at 25° C. overnight. The mixture was treated with saturated aqueous NaHCO3 (20 mL) and extracted with DCM (2×50 mL). The extracts were washed with brine (50 mL), dried over MgSO4 and concentrated in vacuo leaving a beige oil which was recrystallized from hexanes (22 mL) to give 1.59 g (98%) of the title compound as a white crystalline solid. 1H NMR (400 MHz, CDCl3) δ 1.61-1.68 (m, 2H), 1.82-1.90 (m, 2H), 1.94-2.08 (m, 4H), 3.02 (s, 3H), 3.91-4.00 (m, 4H), 4.82-4.88 (m, 1H); MS (ESI): 237.10 [M+H]+; HPLC tR=2.54 min.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.21 mL
Type
reactant
Reaction Step One
Name
Quantity
25.2 mL
Type
solvent
Reaction Step One
Quantity
675 μL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
98%

Synthesis routes and methods III

Procedure details

Triethylamine (2.4 mL, 17 mmol) was added to a solution of 1,4-dioxaspiro[4,5]decan-9-ol (884 mg, 5.59 mmol) in dichloromethane (22 mL) under a nitrogen atmosphere. The solution was cooled to 0° C. in an ice bath. Methanesulfonyl chloride (0.87 mL, 11.2 mmol) was added and the reaction stirred for 4 h while warming up to room temperature. Water was added and the mixture was extracted with dichloromethane (2×). The combined organic layers were washed with brine (1×), dried with magnesium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (0 to 100% EtOAc/hexane) to afford 1,4-dioxaspiro[4.5]dec-8-yl methanesulfonate as a light yellow oil. 1H NMR (500 MHz, DMSO-d6) δ 4.81-4.68 (m, 1H), 3.91-3.78 (m, 4H), 3.16 (s, 3H), 1.87 (ddd, J=4.2, 8.1, 16.6, 2H), 1.82-1.71 (m, 2H), 1.67 (ddd, J=4.3, 7.9, 12.3, 2H), 1.58 (ddd, J=4.8, 8.7, 13.3, 2H).
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
884 mg
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A stirred solution of 14.2 grams (0.090 mole) of 1,4-dioxaspiro[4.5]decan-8-ol and 10.0 grams (0.099 mole) of triethylamine in 100 mL of methylene chloride is cooled to 0° C., and a solution of 7.7 mL (0.099 mole) of methanesulfonyl chloride in 25 mL of methylene chloride is added drop-wise at a rate to maintain the reaction mixture temperature at 0° C. to 5° C. Upon completion of addition, the reaction mixture is allowed to warm to ambient temperature. The reaction mixture is then washed with two 75 mL portions of an aqueous 5% sodium bicarbonate solution and then with 75 mL of an aqueous solution saturated with sodium chloride. The organic layer is dried with magnesium sulfate and filtered. The filtrate is concentrated under reduced pressure, yielding 8-methylsulfonyloxy-1,4-dioxaspiro[4.5]decane
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

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